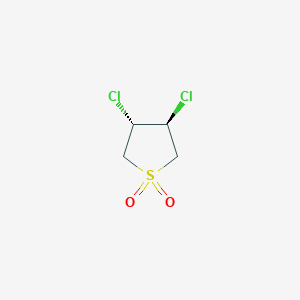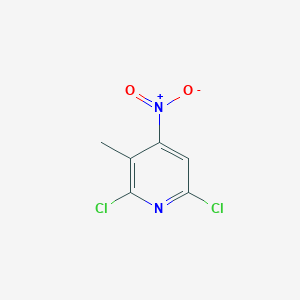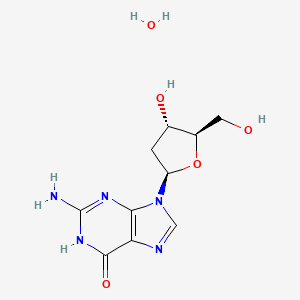
2'-Deoxyguanosine monohydrate
概要
説明
2’-Deoxyguanosine monohydrate is a purine nucleoside that plays a crucial role in the synthesis of DNA. It is composed of a guanine base attached to a deoxyribose sugar molecule. This compound is essential for various biological processes, including DNA replication and repair. It is widely used in scientific research and has significant applications in medicine and biotechnology .
科学的研究の応用
2’-Deoxyguanosine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study oxidative damage mechanisms in nucleosides and nucleotides.
Biology: Essential for DNA synthesis and repair studies. .
Industry: Applied in the production of nucleoside analogs and other biotechnological products.
作用機序
Target of Action
The primary target of 2’-Deoxyguanosine monohydrate is DNA synthesis. It is a purine nucleoside that, upon sequential phosphorylation by kinases, forms deoxyguanosine triphosphate (dGTP) . dGTP is used by DNA polymerases and reverse transcriptases, which are enzymes that synthesize DNA .
Mode of Action
2’-Deoxyguanosine monohydrate interacts with its targets (DNA polymerases and reverse transcriptases) by providing the necessary building blocks for DNA synthesis. The compound is sequentially phosphorylated to form dGTP, which is then incorporated into the growing DNA strand by these enzymes .
Biochemical Pathways
The compound plays a crucial role in the nucleotide synthesis pathway. It is involved in the formation of deoxyribonucleotide triphosphates (dNTPs), which are essential for DNA replication and repair . The compound’s conversion to dGTP and its subsequent incorporation into DNA can affect various downstream processes, including cell division, gene expression, and genetic stability .
Result of Action
The molecular and cellular effects of 2’-Deoxyguanosine monohydrate’s action primarily involve the synthesis of DNA. By providing a source of dGTP for DNA polymerases and reverse transcriptases, the compound enables the synthesis of DNA, which is essential for cell replication and the transmission of genetic information . In addition, the compound has been found to induce classical immune responses, including ROS production, allose accumulation, and MPKs phosphorylation, and upregulate the expression of plant immunity-associated genes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2’-Deoxyguanosine monohydrate is involved in the synthesis of DNA in human cells . It undergoes sequential phosphorylation by kinases to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function in DNA synthesis .
Cellular Effects
2’-Deoxyguanosine monohydrate has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of energy metabolism and mitochondrial functions, which are vital for cell function .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression . It forms deoxyguanosine triphosphate (dGTP) through sequential phosphorylation, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA .
Temporal Effects in Laboratory Settings
The effects of 2’-Deoxyguanosine monohydrate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine monohydrate can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
2’-Deoxyguanosine monohydrate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
2’-Deoxyguanosine monohydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-Deoxyguanosine monohydrate and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
2’-Deoxyguanosine monohydrate can be synthesized through enzymatic and chemical methods. One efficient method involves an enzymatic cascade using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum. This one-pot whole-cell catalysis approach yields high production efficiency and is suitable for industrial applications .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine monohydrate often employs chemical synthesis methods that require chiral ligands as catalysts. These methods, while efficient, may generate heavy-metal waste. Enzymatic synthesis is considered a more sustainable alternative due to its higher atom economy and fewer side products .
化学反応の分析
Types of Reactions
2’-Deoxyguanosine monohydrate undergoes various chemical reactions, including:
Oxidation: It is susceptible to oxidative damage due to its electron-rich nature.
Phosphorylation: Sequential phosphorylation by kinases forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and copper ions (Cu²⁺).
Phosphorylation: Kinases are the primary enzymes involved in the phosphorylation process
Major Products Formed
Oxidation: Oxidized derivatives of deoxyguanosine.
Phosphorylation: Deoxyguanosine triphosphate (dGTP)
類似化合物との比較
Similar Compounds
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxycytidine hydrochloride
- Thymidine
Uniqueness
2’-Deoxyguanosine monohydrate is unique due to its electron-rich guanine base, which makes it highly susceptible to oxidative damage. This property is leveraged in studies of oxidative stress and DNA damage mechanisms. Additionally, its role in forming dGTP distinguishes it from other nucleosides, highlighting its importance in DNA synthesis and repair .
特性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036032 | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-55-9, 312693-72-4 | |
| Record name | 2′-Deoxyguanosine hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2´-Deoxyguanosine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



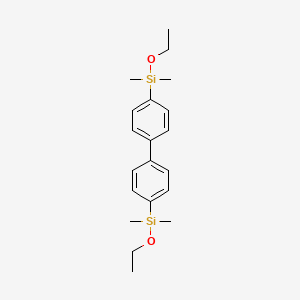
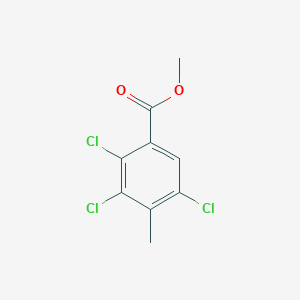

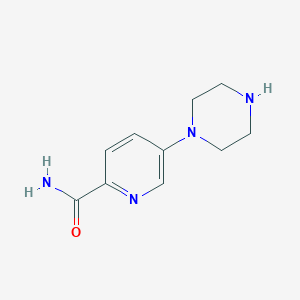

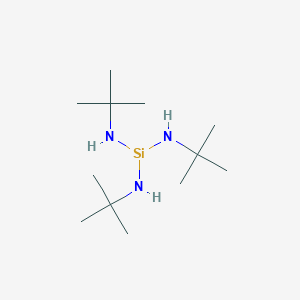
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)
